Product packaging for 1-Benzofuran-3-sulfonyl fluoride(Cat. No.:CAS No. 2137578-47-1)

1-Benzofuran-3-sulfonyl fluoride

Cat. No.: B2415201
CAS No.: 2137578-47-1
M. Wt: 200.18
InChI Key: KSMQIMVYJFHMKN-UHFFFAOYSA-N
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Description

1-Benzofuran-3-sulfonyl fluoride is a specialized chemical reagent designed for advanced research applications in covalent chemical biology and medicinal chemistry. This compound integrates a sulfonyl fluoride electrophilic warhead onto a benzofuran scaffold, a privileged structure in drug discovery known for its diverse biological activities . The primary research value of this reagent lies in its function as a SuFEx (Sulfur Fluoride Exchange) hub, enabling the site-specific covalent modification of biomolecules . Sulfonyl fluorides demonstrate a unique balance of stability and reactivity, allowing them to selectively target a range of nucleophilic amino acid residues in protein binding sites—including tyrosine, lysine, histidine, serine, and threonine—beyond the more commonly targeted cysteine . This significantly expands the druggable proteome, facilitating the exploration of challenging biological targets and "undruggable" sites. Its mechanism of action involves proximity-driven, irreversible sulfonylation of the target residue, leading to highly potent and selective inhibition or functional modulation . The benzofuran core contributes to favorable physicochemical properties and can enhance target engagement through π-π stacking and other hydrophobic interactions . Researchers can leverage this compound in the rational design of Targeted Covalent Inhibitors (TCIs), activity-based proteomic probes, and for the functionalization of novel therapeutic modalities like covalent proteins and oligonucleotides . Applications: This product is For Research Use Only and is strictly intended for laboratory research purposes. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FO3S B2415201 1-Benzofuran-3-sulfonyl fluoride CAS No. 2137578-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMQIMVYJFHMKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 1 Benzofuran 3 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, prized for its efficiency, reliability, and broad functional group tolerance. The core of SuFEx chemistry is the S-F bond, which is exceptionally stable under many conditions yet can be activated to react with nucleophiles, forming robust S-O or S-N linkages. Aryl sulfonyl fluorides, such as 1-Benzofuran-3-sulfonyl fluoride, are key reactants in these transformations. They are generally more stable and offer higher chemoselectivity compared to their sulfonyl chloride counterparts, being resistant to reduction and hydrolysis.

While specific examples involving this compound are not documented, intramolecular SuFEx reactions are a known strategy for the formation of cyclic structures. In a hypothetical intramolecular reaction, a precursor molecule containing both the benzofuran-3-sulfonyl fluoride moiety and a suitably positioned nucleophile (e.g., a hydroxyl or amino group) on a tethered chain could undergo cyclization. Upon activation, the sulfonyl fluoride would react with the internal nucleophile to form a cyclic sulfonate or sulfonamide, a process known as annulation. This strategy is employed to create complex heterocyclic systems.

Intermolecular SuFEx reactions involve the reaction of a sulfonyl fluoride with an external nucleophile. These transformations are fundamental to SuFEx click chemistry, allowing for the modular connection of different molecular building blocks.

The reaction of sulfonyl fluorides with primary or secondary amines is a cornerstone of SuFEx chemistry, yielding highly stable sulfonamides. For this compound, this would involve its reaction with an amine (R¹R²NH) to produce the corresponding N-substituted 1-benzofuran-3-sulfonamide. These reactions often require activation, typically through the use of a base or a specific catalyst, to facilitate the displacement of the fluoride ion. A broad range of amines, including less nucleophilic aromatic amines and sterically hindered alkyl amines, can be successfully employed in these couplings.

Table 1: Hypothetical Reaction Parameters for Sulfonamide Formation

Parameter Description
Reactants This compound, Primary or Secondary Amine
Product 1-Benzofuran-3-sulfonamide
Catalyst/Activator Organic bases (e.g., DBU, DIPEA), Nucleophilic catalysts (e.g., HOBt), Lewis acids (e.g., Ca(NTf₂)₂)

| Solvent | Anhydrous polar aprotic solvents (e.g., DMSO, MeCN) |

This table represents a generalized protocol for the SuFEx amidation of aryl sulfonyl fluorides, as specific data for this compound is unavailable.

The formation of sulfonate esters occurs when a sulfonyl fluoride reacts with an alcohol or a phenol. In the case of this compound, reaction with an alcohol (R-OH) would yield the corresponding 1-benzofuran-3-sulfonate. The activation of the alcohol, often by conversion to its silyl (B83357) ether (R-OTMS) or through the use of a base to form an alkoxide, is typically required to achieve efficient conversion. The formation of the highly stable Si-F bond when using silyl ethers provides a strong thermodynamic driving force for the reaction.

Table 2: Hypothetical Reaction Parameters for Sulfonate Formation

Parameter Description
Reactants This compound, Alcohol (or corresponding silyl ether)
Product 1-Benzofuran-3-sulfonate
Catalyst/Activator Organic bases (e.g., DBU), Cesium Carbonate (Cs₂CO₃)

| Solvent | Anhydrous polar aprotic solvents (e.g., MeCN) |

This table represents a generalized protocol for the SuFEx formation of sulfonates from aryl sulfonyl fluorides, as specific data for this compound is unavailable.

The inherent stability of the S-F bond necessitates the use of catalysts or activators to promote SuFEx reactions under mild conditions. Several catalytic systems have been developed:

Lewis and Brønsted Bases: Tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-diisopropylethylamine (DIPEA) are commonly used to facilitate the reaction, likely by activating the nucleophile or the sulfonyl fluoride itself.

Nucleophilic Catalysts: Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) have been shown to be highly effective catalysts, particularly for the formation of sulfonamides from sulfonyl fluorides and amines. The mechanism is believed to involve the formation of a more reactive HOBt-sulfonate intermediate.

Lewis Acids: Metal salts, for example, calcium triflimide [Ca(NTf₂)₂], can activate the S-F bond, enabling the reaction with amines to form sulfonamides.

Silicon Additives: The use of silylating agents like tetramethyldisiloxane (TMDS) or hexamethyldisilazane (B44280) (HMDS) can accelerate reactions, especially with alcohol and amine nucleophiles, by acting as a fluoride scavenger.

Intermolecular SuFEx Reactions with Nucleophiles

Radical-Mediated Transformations

While literature on radical reactions of this compound is absent, radical processes are a known method for the functionalization of the benzofuran (B130515) ring system. A hypothetical radical reaction involving this compound could proceed via several pathways. For instance, homolytic cleavage of a bond elsewhere in a molecule containing this moiety could lead to a radical that subsequently undergoes addition or cyclization. Alternatively, direct activation of the benzofuran ring or the sulfonyl fluoride group under specific radical-generating conditions could be envisioned, although such reactivity is not yet documented for this compound. Research has shown that other benzofuran precursors can undergo radical coupling reactions to yield 3-substituted benzofurans.

Alkene Ligation via Sulfur(VI) Radicals

The conversion of sulfonyl fluorides into sulfur(VI) radicals for subsequent reactions like alkene ligation is a known synthetic strategy. This transformation typically involves photoredox catalysis in the presence of an organosuperbase. The process allows for the formation of vinyl sulfones with high stereoselectivity under mild conditions. beilstein-journals.org However, there are currently no specific studies in the scientific literature that report the use of this compound in alkene ligation reactions via sulfur(VI) radicals. researchgate.net

Double Carbon Migration Cascade Reactions

Double carbon migration cascade reactions represent a complex class of chemical transformations. As of now, there is no available scientific literature describing the participation of this compound in double carbon migration cascade reactions.

Annulation and Cyclization Reactions

Organocatalytic Synthesis of δ-Sultone-Fused Benzofurans

A notable reaction in the synthesis of complex heterocyclic systems is the organocatalytic annulation to form δ-sultone-fused benzofurans. This transformation has been reported to occur through a tandem Michael addition-intramolecular sulfur(VI)-fluoride exchange (SuFEx) reaction. chemrxiv.orgresearchgate.netchemrxiv.org In these documented cases, β-arylethenesulfonyl fluorides react with benzofuran-3(2H)-ones in the presence of an organocatalyst, such as 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (DBU) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BTMG), and molecular sieves to yield the δ-sultone-fused benzofuran products in good to excellent yields. chemrxiv.orgresearchgate.netchemrxiv.org

ReactantsCatalystSolventYield
Benzofuran-3(2H)-ones, β-phenylethenesulfonyl fluoridesCs2CO3Acetonitrile81-92%
Benzofuran-3(2H)-ones, 2-phenylethene-1-sulfonyl fluorideBTMGMeCNNot specified

It is important to note that while this reaction involves the formation of a benzofuran-fused sultone, the existing literature describes the use of β-arylethenesulfonyl fluorides as the sulfonyl fluoride source, not this compound itself.

Dearomative Cycloaddition with Heteroaromatics

Dearomative cycloaddition reactions are powerful tools for the synthesis of three-dimensional molecular architectures from flat aromatic precursors. Phosphine-catalyzed enantioselective dearomative [3+2]-cycloadditions of 2-nitrobenzofurans have been reported to produce chiral dihydrobenzofurans. nih.gov Additionally, stereoselective dearomative [3+2] cycloadditions of benzofurans with dithioallyl cations have been developed. nih.gov There are no specific reports of this compound participating in dearomative cycloaddition reactions with heteroaromatics in the reviewed scientific literature.

Intramolecular C-H Amination of Sulfonyl Amides

Intramolecular C-H amination of sulfonyl amides is a valuable method for the synthesis of cyclic sulfonamides. While this reaction is known for various sulfonyl derivatives, there is no specific literature describing the synthesis of sulfonyl amides from this compound and their subsequent intramolecular C-H amination.

Other Reaction Modes

Beyond the specific transformations outlined above, the reactivity of this compound has not been extensively explored in other reaction modes based on currently available scientific literature. The sulfonyl fluoride moiety is known to be a versatile functional group, often utilized in click chemistry and as a covalent warhead in chemical biology due to its balance of stability and reactivity with biological nucleophiles. sigmaaldrich.comenamine.net However, specific examples of this compound in these applications are not documented.

Electrophilic Substitution on the Benzofuran Moiety

The benzofuran ring is known to undergo electrophilic aromatic substitution. Generally, these reactions occur preferentially at the C2 or C3 position of the furan (B31954) ring, which is more activated towards electrophiles than the benzene (B151609) ring. pixel-online.net However, the regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the electrophile. stackexchange.comechemi.com In some cases, substitution at the C2 position is favored to form a more stable intermediate carbocation that is stabilized by the adjacent benzene ring. stackexchange.comechemi.com Conversely, attack at the C3 position can be stabilized by the lone pair of electrons on the oxygen atom. stackexchange.comechemi.com

In the case of this compound, the presence of the strongly deactivating sulfonyl fluoride group at the C3 position significantly influences the outcome of electrophilic substitution reactions. This group withdraws electron density from the entire benzofuran ring system, making it less susceptible to electrophilic attack compared to unsubstituted benzofuran.

While specific studies on the electrophilic substitution of this compound are not extensively documented, general principles of organic chemistry allow for predictions regarding its reactivity. The deactivating nature of the SO2F group would likely direct incoming electrophiles to the benzene portion of the molecule, specifically to positions that are least deactivated. However, forcing conditions might be required to achieve any substitution.

It is important to note that the electron-rich nature of the furan ring in benzofuran can also lead to addition reactions at the 2,3-double bond. slideshare.net

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

PositionPredicted ReactivityRationale
C2DeactivatedThe C2 position is electronically deactivated by the adjacent electron-withdrawing SO2F group at C3.
C3Highly DeactivatedThe C3 position is directly attached to the strongly electron-withdrawing SO2F group, making it the most deactivated position on the furan ring for electrophilic attack.
Benzene RingFavored over Furan RingDue to the deactivation of the furan ring by the SO2F group, electrophilic substitution is more likely to occur on the less deactivated benzene ring.

Self-Condensation Reactions

There is no information available in the scientific literature describing the self-condensation reactions of this compound. The chemical structure of the molecule does not readily suggest a straightforward pathway for self-condensation under typical reaction conditions.

Self-condensation reactions usually require the presence of reactive functional groups that can participate in intermolecular bond-forming processes, such as aldehydes, ketones, or esters with enolizable protons. This compound lacks such functionalities. The sulfonyl fluoride group is generally stable and does not typically engage in condensation reactions with itself. mdpi.com While the benzofuran ring can be involved in certain types of cyclization and condensation reactions, these usually require specific reagents and conditions not indicative of a simple self-condensation process. researchgate.net

Therefore, it is reasonable to conclude that self-condensation is not a characteristic reaction of this compound.

Mechanistic Investigations of Reactions Involving 1 Benzofuran 3 Sulfonyl Fluoride

Elucidation of Reaction Pathways

Understanding the specific pathways through which reactions proceed is fundamental to controlling product formation and selectivity. For reactions involving 1-Benzofuran-3-sulfonyl fluoride (B91410), several mechanistic routes have been explored.

Concerted vs. Stepwise Mechanisms in SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for creating robust chemical linkages. sigmaaldrich.com The mechanism of SuFEx reactions, including those with sulfonyl fluorides like 1-Benzofuran-3-sulfonyl fluoride, can be complex and is often dependent on the specific reactants and conditions. sigmaaldrich.comnih.gov

While a purely concerted mechanism, where bond-forming and bond-breaking occur simultaneously, is one possibility, evidence often points towards a stepwise process. nih.gov For instance, in the reaction of sulfonimidoyl fluorides with organotrifluoroborates, a proposed stepwise mechanism involves the initial activation of the S(VI)-F bond by a Lewis acid, such as boron trifluoride generated in situ. This leads to the formation of a sulfonimidoyl cation intermediate, which then undergoes aryl group migration to yield the final product. nih.gov

The efficiency of SuFEx reactions can be significantly influenced by catalysts. Lewis acids like calcium(II) trifluoromethanesulfonimide can activate SuFExable substrates. nih.gov The choice of base, progressing from triethylamine (B128534) to DBU to BEMP, can also allow for stepwise ligations. nih.gov Furthermore, the use of silyl-protected phenols or silicon additives often enhances SuFEx reactions, likely due to the formation of the highly stable Si-F bond. nih.gov

Radical Chain vs. Photoredox Single Electron Transfer Processes

In certain reactions, particularly those involving the formation of new carbon-sulfur bonds, radical pathways come into play. These can proceed through either a radical chain mechanism or a photoredox-catalyzed single electron transfer (SET) process. nih.govnih.gov

A radical chain mechanism typically involves initiation, propagation, and termination steps. In the context of fluorosulfonylation, a fluorosulfonyl radical (FSO₂•) can be generated and add to an unsaturated bond.

Alternatively, photoredox catalysis offers a milder and often more controlled method for generating radicals. nih.govnih.gov Under blue light irradiation, a photocatalyst can be excited and initiate a single electron transfer to a suitable precursor, generating the desired radical. nih.gov For example, β-chloro alkenylsulfonyl fluorides can be synthesized via a radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions. nih.gov This method allows for the formation of various sulfonyl fluorides that are otherwise difficult to prepare. nih.gov

A key distinction between these pathways lies in their ability to be intercepted. In some photoredox processes, the reaction can proceed through a pathway that allows for the trapping of carbocationic intermediates, enabling further functionalization. This is less likely in a fast radical chain mechanism. nih.gov

Semipinacol Rearrangement and Vinyl Chloride Intermediates

While direct evidence for semipinacol rearrangement and the formation of vinyl chloride intermediates in reactions specifically involving this compound is not prominently detailed in the provided search results, these are known reaction pathways in organic synthesis. Vinyl chlorides, for instance, are structurally similar to vinyl fluorides, which are used in the production of fluoropolymers. nih.govgoogle.comgoogle.comsigmaaldrich.com The synthesis of β-chloro alkenylsulfonyl fluorides from alkynes demonstrates the formation of a vinyl chloride-like structure as a key intermediate hub for further chemical transformations. nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are paramount for validating proposed reaction mechanisms.

Radical Intermediates (e.g., Fluorosulfonyl Radical)

The fluorosulfonyl radical (FSO₂•) is a key intermediate in many fluorosulfonylation reactions. Its generation can be achieved from various precursors. For instance, FSO₂Cl has been used to generate FSO₂• under photoredox conditions for the fluorosulfonylation of alkenes. More recently, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts have been introduced as solid, redox-active precursors that can generate fluorosulfonyl radicals under photoredox conditions. nih.gov

The presence of radical intermediates is often inferred through trapping experiments. For example, the addition of a radical scavenger like TEMPO can inhibit the reaction, supporting a radical-mediated pathway. mdpi.com The formation of specific products from radical probe experiments can also provide evidence for the involvement of radical intermediates. nih.gov

Bismuth Sulfinate Complexes in Catalytic Cycles

Recent advancements have identified Bismuth(III) catalysis as a viable pathway for synthesizing aryl sulfonyl fluorides from (hetero)aryl boronic acids. acs.org This methodology is significant as it represents a main-group element catalysis approach in a field often dominated by transition metals. acs.org The catalytic cycle is proposed to be redox-neutral, meaning the bismuth catalyst maintains its Bi(III) oxidation state throughout the process. acs.orgresearchgate.net

A critical step in this cycle is the insertion of sulfur dioxide (SO2) into a Bismuth-Carbon bond of an organobismuth intermediate. acs.org This insertion leads to the formation of a unique O-bound bismuth sulfinate complex (Bi(III)−OS(O)Ar). acs.org This intermediate has been validated through stoichiometric studies, which provide strong evidence for the proposed organometallic elementary steps. acs.orgresearchgate.net The cycle can be summarized in three primary stages:

Transmetallation: The process begins with a transmetallation step, generating a Bi(III)-aryl intermediate. researchgate.net

SO2 Insertion: The key insertion of SO2 into the Bi-C bond occurs, forming the bismuth sulfinate intermediate. researchgate.net

Oxidation/Fluorination: The intermediate undergoes S(IV)-oxidation and fluorination to yield the final aryl sulfonyl fluoride product, regenerating the Bi(III) catalyst for the next cycle. researchgate.net

This mechanism provides a robust platform for the synthesis of a wide array of (hetero)aryl sulfonyl fluorides, a class to which this compound belongs. acs.org

Oxocarbenium Ions in Dearomatizing Reactions

Currently, there is no specific information available from the provided search results detailing the role of oxocarbenium ions in dearomatizing reactions that involve this compound.

Role of Catalysts and Additives

Catalysts and additives are essential for modulating reaction rates, selectivity, and efficiency. Their functions in the context of sulfonyl fluoride chemistry are diverse and critical.

Function of Organic Superbases (e.g., DBU, BTMG)

Organic superbases, such as the amidine DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the phosphazene base BTMG (N,N,N',N',N'',N''-Hexamethyl-N'''-(2,2,2-trifluoroacetyl)phosphorimidic triamide), function primarily as potent proton abstractors. Their high basicity stems from the formation of highly stable, charge-delocalized conjugate acids upon protonation. rushim.ru

Amidines (e.g., DBU): The basicity is enhanced by the presence of an imine function alpha to an amine, allowing the positive charge in the protonated form to be delocalized over two nitrogen atoms. rushim.ru

Guanidines and Phosphazenes: These bases exhibit even stronger basicity due to the ability to delocalize the positive charge over a larger resonance system involving multiple nitrogen atoms. rushim.ru

In synthetic organic chemistry, these bases are frequently used to deprotonate even weakly acidic C-H, O-H, or N-H bonds, thereby generating reactive intermediates or facilitating elimination reactions. While specific examples with this compound are not detailed in the provided results, their general role is to enable reactions that require a strong, non-nucleophilic base.

Role of Transition Metal Catalysts (e.g., Bismuth, Rhodium, Palladium)

Transition metals and main group elements play a pivotal role in the synthesis of sulfonyl fluorides by enabling key bond formations.

CatalystRole in Sulfonyl Fluoride SynthesisMechanism Highlights
Bismuth (Bi) Catalyzes the synthesis of (hetero)aryl sulfonyl fluorides from boronic acids. acs.orgOperates via a redox-neutral Bi(III) cycle involving transmetallation and SO2 insertion to form a bismuth sulfinate intermediate. acs.orgresearchgate.net
Palladium (Pd) Catalyzes the synthesis of α-chiral sulfonates and alkenylsulfonyl fluorides. researchgate.netInvolves the insertion of sulfur dioxide into a palladium-carbon bond to form a palladium-sulfinate intermediate, which is then trapped. researchgate.net
Rhodium (Rh) No specific role in the synthesis of this compound was found in the search results.Not Applicable

As detailed previously (Section 4.2.2), Bismuth(III) catalysts facilitate a redox-neutral cycle for aryl sulfonyl fluoride synthesis. acs.orgPalladium catalysts are also instrumental, particularly in forming sulfinates from organoboron compounds and a sulfur dioxide surrogate like DABSO. researchgate.net This approach has been successfully applied to create various sulfonyl fluorides, demonstrating the versatility of transition metal-catalyzed SO2 insertion chemistry. researchgate.net

Influence of Electron Donors and Acceptors in Photochemical Reactions

Photochemical reactions offer a mild and efficient way to generate reactive intermediates for sulfonyl fluoride synthesis. These reactions often rely on the interaction between an electron donor and an electron acceptor upon photoexcitation.

In a photocatalytic approach to synthesizing alkyl sulfonyl fluorides from organoboron substrates, an acridinium (B8443388) photocatalyst is used. nih.gov The mechanism proceeds as follows:

Photoexcitation: The acridinium photocatalyst absorbs visible light, transitioning to an excited state with high oxidizing potential. nih.gov

Electron Transfer: The excited photocatalyst acts as an electron acceptor, oxidizing the organotrifluoroborate substrate (the electron donor) to generate an alkyl radical. nih.gov

Radical Trapping: This alkyl radical is then trapped by a sulfur dioxide source, leading to a sulfonyl radical.

Formation of Product: Subsequent reduction and fluorination steps yield the final alkyl sulfonyl fluoride product. nih.gov

Spectroscopic studies confirm that the absorption of photons by the catalyst initiates the key single-electron transfer event. nih.gov This method highlights the power of using light to mediate redox processes for constructing complex molecules under mild conditions. nih.gov

Scavenger Effects in Radical Reactions

Investigating reaction mechanisms often involves the use of scavengers to trap proposed reactive intermediates. In reactions suspected to proceed via a radical pathway, the addition of a radical scavenger should inhibit or completely stop the reaction.

This principle was demonstrated in the photocatalytic synthesis of alkyl sulfonyl fluorides. nih.gov When the reaction was conducted in the presence of TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy), a well-known radical scavenger, a significant decrease in the formation of the sulfonyl fluoride product was observed. nih.gov This result strongly supports the existence of a free-radical intermediate in the reaction pathway. The suppression of the reaction by TEMPO provides compelling evidence that the mechanism is not ionic but involves radical species generated through the photocatalytic cycle. nih.gov

Computational Studies on 1 Benzofuran 3 Sulfonyl Fluoride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of computational investigations into sulfonyl fluoride (B91410) chemistry, offering a balance between accuracy and computational cost. It is extensively used to explore the electronic structure, potential energy surfaces, and mechanistic pathways of reactions involving these compounds.

DFT calculations are instrumental in mapping the energy landscapes of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. These profiles provide critical quantitative data, such as activation energies and reaction enthalpies, which are essential for understanding reaction kinetics and feasibility.

For reactions involving sulfonyl fluorides, transition state analysis reveals the precise geometry of the highest energy point along the reaction coordinate. For instance, in the formation of aryl sulfonyl fluorides through Bi(III) redox-neutral catalysis, DFT calculations have been used to identify the transition states for key steps like SO2 insertion. nih.gov The calculated activation barriers provide insights into the rate-determining step of the reaction. A computational study on the formation of aryl sulfonyl fluorides via Bi(III) catalysis showed that NO2 insertion has a low barrier of 17.5 kcal/mol, suggesting it is a facile process. nih.gov

Similarly, in the context of Sulfur(VI) Fluoride Exchange (SuFEx) reactions, the activation barrier for the exchange between sulfonyl fluorides and amines, mediated by calcium bistriflimide, was calculated to be approximately 21 kcal/mol. hmc.edu This theoretical value showed strong agreement with experimental kinetic data. hmc.edu Transition state analysis in this system highlighted a two-point contact between the calcium catalyst and the sulfonyl fluoride, which activates the sulfur center and stabilizes the departing fluoride ion. hmc.edu

Table 1: Representative Calculated Activation Barriers for Reactions Involving Sulfonyl Fluorides

Reaction TypeCatalytic SystemCalculated Activation Barrier (kcal/mol)Source
SuFEx (Sulfonyl Fluoride-Amine Exchange)Calcium Bistriflimide~21 hmc.edu
SO2 InsertionBi(III) Redox-Neutral<16.4 (with designed catalysts) nih.gov
NO2 InsertionBi(III)-complex17.5 nih.gov

This table presents illustrative data from computational studies on related sulfonyl fluoride systems to demonstrate the application of DFT in determining reaction energetics.

Mapping the reaction coordinate provides a step-by-step visualization of the geometric and electronic changes that occur as reactants are converted into products. This is particularly valuable for understanding complex multi-step processes like Sulfur(VI) Fluoride Exchange (SuFEx) and annulation reactions.

SuFEx chemistry, a next-generation click chemistry, relies on the unique reactivity of the sulfonyl fluoride group. sigmaaldrich.com Computational mapping of the reaction coordinate for a SuFEx process, such as the reaction of a sulfonyl fluoride with a nucleophile, would trace the approach of the nucleophile to the sulfur center, the formation of a pentacoordinate intermediate or transition state, and the final expulsion of the fluoride ion. The stability of sulfonyl fluorides and their chemoselective reactivity are key features that can be rationalized through such computational models. sigmaaldrich.com

In annulation reactions, where a new ring is formed, reaction coordinate mapping can elucidate the mechanism of ring closure. For example, in the synthesis of indolizinyl sulfonyl fluorides via an oxidative [3+2] annulation, DFT calculations can map the pathway of the reaction between an activated pyridine (B92270) and a reaction partner to form the five-membered ring of the indolizine (B1195054) core functionalized with a sulfonyl fluoride group. researchgate.net

DFT calculations are pivotal in unraveling the mechanisms of catalytic cycles. By modeling each step of the cycle—catalyst activation, substrate coordination, bond formation/cleavage, and catalyst regeneration—researchers can identify the rate-limiting step and understand the precise role of the catalyst.

A detailed computational study on the calcium bistriflimide-mediated SuFEx reaction provided significant mechanistic insights. hmc.edu The study identified the pre-activation resting state as a calcium complex with ligated amines. The transition state analysis showed that a 1,4-diazabicyclo[2.2.2]octane (DABCO) additive acts as a Brønsted base, activating the nucleophilic amine. hmc.edu Furthermore, the calculations suggested that the formation of stable calcium-fluoride complexes after the sulfonamide is formed could inhibit catalytic turnover. hmc.edu This insight led to a proof-of-principle redesign that enabled the reaction to proceed with a catalytic amount of the calcium salt. hmc.edu

Similarly, computational investigations into the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides have detailed the redox-neutral catalytic cycle, providing a foundation for the rational design of more efficient catalysts. nih.gov

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to study molecules and their interactions. In the context of 1-benzofuran-3-sulfonyl fluoride, modeling can establish clear relationships between the compound's three-dimensional structure and its chemical reactivity.

By analyzing the electronic properties, such as electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO), one can predict the most likely sites for nucleophilic or electrophilic attack. For instance, the sulfur atom of the sulfonyl fluoride group is highly electrophilic, making it a prime target for nucleophiles in SuFEx reactions.

In broader studies of benzofuran (B130515) derivatives, molecular docking has been used to understand how these molecules interact with biological targets. nih.govmdpi.com For example, in the design of benzofuran derivatives as selective SIRT2 inhibitors, docking studies revealed that the oxygen atom at the 2-position of the benzofuran scaffold played a crucial role in binding by forming strong hydrogen bonds with specific amino acid residues like Ala85, Thr262, and Ser263. mdpi.com While not specific to the 3-sulfonyl fluoride derivative, these studies exemplify how molecular modeling can identify key structural features that govern molecular interactions and, by extension, reactivity and biological activity.

Theoretical Predictions of Reaction Selectivity

Computational chemistry provides a powerful platform for predicting the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. This predictive capability is crucial for designing synthetic routes that yield the desired product with high efficiency.

In the synthesis of substituted benzofurans, for example, quantum mechanical (QM) analyses have been employed to predict the regioselectivity of acid-catalyzed cyclization reactions. wuxiapptec.com Initial analyses based on the highest occupied molecular orbital (HOMO) and calculated 13C NMR of the starting material sometimes lead to predictions that contradict experimental results. wuxiapptec.com A deeper mechanistic analysis, however, which involves calculating the energies of the different possible cyclization transition states, can provide a more accurate prediction of the major regioisomer formed. wuxiapptec.com

For reactions involving sulfonyl groups, DFT calculations have been used to understand and predict stereoselectivity. In a study on ligand-controlled stereodivergent alkenylation of alkynes, DFT-computed energy profiles for sulfonylalkenylation were used to rationalize why different ligands led to the formation of either E or Z isomers. researchgate.net Such theoretical predictions are invaluable for selecting the appropriate reaction conditions to achieve a desired stereochemical outcome in the synthesis of complex molecules containing a sulfonyl fluoride moiety.

Spectroscopic Characterization of 1 Benzofuran 3 Sulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Benzofuran-3-sulfonyl fluoride (B91410), ¹H, ¹³C, and ¹⁹F NMR would provide definitive information on its atomic connectivity and electronic environment.

The ¹H NMR spectrum of 1-Benzofuran-3-sulfonyl fluoride is expected to exhibit signals corresponding to the five protons of the benzofuran (B130515) ring system. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing sulfonyl fluoride group at the C3 position.

The proton at the C2 position is anticipated to appear as a singlet at a downfield chemical shift, likely in the range of δ 8.0-8.5 ppm, due to the deshielding effects of the adjacent oxygen atom and the sulfonyl group. The four protons on the benzene (B151609) ring (H4, H5, H6, and H7) will form a more complex pattern. Typically, these protons in benzofuran derivatives resonate between δ 7.2 and 7.8 ppm. nih.govresearchgate.netchemicalbook.com The H4 and H7 protons, being ortho to the fused furan (B31954) ring, are expected to be the most deshielded of this set.

For comparison, the ¹H NMR spectral data for the parent benzofuran and related sulfonyl fluorides are presented below.

Table 1: ¹H NMR Data of Related Compounds
Compound NameSolventChemical Shifts (δ ppm) and Coupling Constants (J Hz)
Benzofuranneat7.44 (d, J=8.03, 1H), 7.27 (d, J=2.30, 1H), 7.10 (t, J=7.30, 1H), 7.10 (d, J=8.03, 1H), 6.40 (dd, J=2.30, 0.98, 1H) chemicalbook.com
Benzenesulfonyl fluorideCD₂Cl₂8.07-7.95 (m, 2H), 7.87-7.77 (m, 1H), 7.72-7.62 (m, 2H)
4-Nitrobenzenesulfonyl fluorideCDCl₃8.51 (d, J=8.3, 2H), 8.36-8.20 (m, 2H)

The proton-decoupled ¹³C NMR spectrum of this compound should display eight distinct signals for the eight carbon atoms of the benzofuran ring. The chemical shifts will be significantly affected by the electronegative oxygen and the sulfonyl fluoride group.

The C3 carbon, directly attached to the sulfonyl fluoride group, is expected to be significantly deshielded. The C2 carbon should also resonate at a downfield shift, characteristic of its position in the furan ring adjacent to the oxygen atom. The carbons of the benzene ring are expected to appear in the aromatic region, typically between δ 110 and 160 ppm. nih.gov The carbon atoms of the benzofuran ring junction (C3a and C7a) will also have characteristic shifts.

For reference, ¹³C NMR data for benzofuran and related sulfonyl fluorides are provided below.

Table 2: ¹³C NMR Data of Related Compounds
Compound NameSolventChemical Shifts (δ ppm)
BenzofuranCDCl₃144.9, 127.3, 124.3, 122.8, 121.4, 111.2, 106.7
2-(Trifluoromethyl)benzenesulfonyl fluorideCD₂Cl₂136.5, 133.7, 133.2, 131.6 (app d, J = 28.4 Hz), 129.6 (q, J = 5.5 Hz), 129.5 (q, J = 33.9 Hz), 122.6 (q, J = 274 Hz)
4-Carbamoylbenzenesulfonyl fluorideDMSO-d₆166.0, 141.4, 133.5 (d, J = 23.8 Hz), 129.3 (2C), 128.6 (2C)

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal is characteristic of aryl sulfonyl fluorides and typically appears in the range of +60 to +70 ppm relative to CFCl₃. hmc.edu The exact chemical shift will be influenced by the electronic nature of the benzofuran ring system. Coupling between the fluorine and the C3 proton (if present) or adjacent protons on the aromatic ring might be observed, providing further structural information.

A selection of ¹⁹F NMR data for various sulfonyl fluorides is presented in the table below.

Table 3: ¹⁹F NMR Data of Related Sulfonyl Fluorides
Compound NameSolventChemical Shift (δ ppm)
Benzenesulfonyl fluorideCD₂Cl₂65.24
4-Nitrobenzenesulfonyl fluorideCD₂Cl₂65.47
4-Aminobenzenesulfonyl fluorideCD₂Cl₂67.87
2-Cyanobenzenesulfonyl fluorideCD₂Cl₂63.94

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

High-Resolution Mass Spectrometry (HR-MS) would be employed to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental composition, confirming the molecular formula C₈H₅FO₃S. The expected fragmentation pattern would likely involve the loss of the SO₂F group or cleavage of the benzofuran ring system, providing further structural confirmation.

The table below shows HR-MS data for a related sulfonyl fluoride, illustrating the precision of this technique.

Table 4: HR-MS Data of a Related Sulfonyl Fluoride
Compound NameIonization ModeCalculated m/zFound m/z
4-Trifluoromethoxy-benzenesulfonyl fluorideESI+385.0628 [M+H]⁺385.0620 [M+H]⁺

Advanced Spectroscopic Methods for Mechanistic Probes

While no specific mechanistic studies involving this compound are documented in the searched literature, advanced spectroscopic techniques are instrumental in understanding the reactivity of the broader class of sulfonyl fluorides. For instance, in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, NMR spectroscopy is used to monitor reaction kinetics and identify intermediates. hmc.edu

Mechanistic investigations of SuFEx reactions have utilized ¹⁹F NMR to track the consumption of the sulfonyl fluoride starting material and the formation of the product. hmc.edu Furthermore, computational studies, often correlated with experimental spectroscopic data, have been employed to elucidate transition states and reaction pathways for the activation of sulfonyl fluorides. hmc.edunih.govresearchgate.net These advanced methods provide critical insights into how the electronic and steric properties of the aryl group, such as the benzofuran moiety, would influence the reactivity of the sulfonyl fluoride group.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy (e.g., EDA photoactivation)

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides insights into its electronic transitions. For compounds based on the benzofuran scaffold, the UV-Vis spectra typically exhibit distinct absorption bands. For instance, 2,3-benzofuran and its derivatives show characteristic absorption bands in the UV region. A benzofuran mono-crown derivative, for example, displays two primary absorption bands, one around 290 nm and a shoulder at approximately 325-350 nm. researchgate.net The parent compound, 2-phenylbenzofuran, also shows UV-Vis absorption. spectrabase.com The addition of functional groups can lead to shifts in these absorption maxima and changes in molar absorptivity.

The sulfonyl fluoride group, being a strong electron-withdrawing group, is expected to influence the electronic structure of the benzofuran system in this compound. This can lead to the formation of electron donor-acceptor (EDA) complexes in the presence of suitable electron donors. The formation of such EDA complexes can be detected by the appearance of a new, long-wavelength absorption band in the UV-Vis spectrum. rsc.org

The photochemical activation of these EDA complexes is a strategy for initiating chemical reactions. rsc.org Upon irradiation with light of an appropriate wavelength (corresponding to the EDA band), an electron is transferred from the donor to the acceptor (the sulfonyl fluoride derivative). This process can lead to the generation of radical ions and subsequently, through bond cleavage, neutral radical species. For example, the photochemical excitation of EDA complexes formed between aryl diazonium salts and sulfinate salts leads to the formation of aryl and sulfonyl radicals. rsc.org Similarly, EDA complexes involving sulfonyl chlorides can be activated by visible light to produce sulfonyl radicals. rsc.orgacs.org This photoactivation is a key step in various synthetic transformations, enabling the formation of new carbon-sulfur bonds under mild conditions. rsc.orgrsc.org While specific studies on the EDA photoactivation of this compound are not prevalent, the general principles of EDA complex formation and photoactivation of sulfonyl fluorides suggest its potential to participate in such photochemical reactions. rsc.orgrsc.org

Table 1: Representative UV-Vis Absorption Data for Benzofuran Derivatives

CompoundSolventλmax (nm)Reference
Benzofuran mono-crown derivative 1THF290, 325-350 (shoulder) researchgate.net
Benzofuran mono-crown derivative 2THF284, 325-350 (shoulder) researchgate.net
2,3-Benzofuran (Bf)THFNot specified researchgate.net

This table presents data for representative benzofuran derivatives to illustrate typical absorption regions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool for the detection and characterization of radical species due to their unpaired electrons. chemrxiv.org The generation of radicals from sulfonyl fluorides can occur through various mechanisms, including photochemical activation of EDA complexes as discussed previously. rsc.orgresearchgate.net

When this compound acts as an acceptor in an EDA complex, photoexcitation can lead to the formation of a radical anion, which may subsequently fragment to produce a sulfonyl radical. The detection of these transient radical species is often achieved using the spin trapping technique in EPR spectroscopy. mdpi.com In this method, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, which can be observed and characterized by its EPR spectrum. The hyperfine coupling constants of the resulting adduct provide information about the structure of the original transient radical. mdpi.com

For instance, the formation of aryl radicals from the reduction of diazonium salts has been confirmed by EPR spectroscopy using N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. mdpi.com Similarly, the presence of sulfonyl radicals can be confirmed through their adducts with PBN. mdpi.com The EPR spectra of sulfur-containing radicals, such as thiyl radicals, are characterized by their g-values, which are sensitive to the chemical environment of the unpaired electron. nih.gov Sulfinyl radicals, for example, exhibit anisotropic EPR spectra with distinct g-values (e.g., g_x = 2.0213, g_y = 2.0094, g_z = 2.0018). researchgate.net While specific EPR studies on radicals derived from this compound are not detailed in the literature, the principles of radical generation from sulfonyl compounds and their detection by EPR are well-established. researchgate.netmdpi.com

Table 2: Representative g-values for Sulfur-Containing Radicals

Radical Typeg-value(s)Reference
Sulfinyl Radicalg_x = 2.0213, g_y = 2.0094, g_z = 2.0018 researchgate.net
Diphenyliminothiyl Radicalg = 2.0152 nih.gov

This table provides examples of g-values for different types of sulfur-containing radicals to illustrate the range of values observed in EPR spectroscopy.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not publicly available, analysis of related structures, such as those of other benzofuran derivatives and aryl sulfonyl fluorides, can offer valuable insights into its expected molecular geometry and packing in the solid state.

Studies on various aryl sulfonyl fluorides have provided detailed structural information. acs.org The geometry around the sulfur atom in a sulfonyl fluoride group is tetrahedral. The S-F bond length and the S-O bond lengths are key parameters. The reactivity and stability of aryl sulfonyl fluorides have been shown to be influenced by the substitution pattern on the aromatic ring. researchgate.netnih.gov For instance, steric bulk around the sulfonyl fluoride moiety can enhance its metabolic stability. acs.orgnih.gov

In a hypothetical crystal structure of this compound, one would expect to observe intermolecular interactions such as hydrogen bonding (if suitable donors are present in co-crystallized molecules), π-π stacking between the benzofuran rings, and dipole-dipole interactions involving the polar sulfonyl fluoride group. These interactions would govern the packing of the molecules in the crystal lattice.

Table 3: Representative Crystallographic Data for a Benzofuran Derivative

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
3-(Propan-2-ylidene)benzofuran-2(3H)-oneMonoclinicP21/c7.1869(3)18.0636(10)13.1656(7)96.763(3) researchgate.net

This table presents crystallographic data for a related benzofuran derivative to provide an example of the type of structural information obtained from X-ray crystallography.

Advanced Applications of 1 Benzofuran 3 Sulfonyl Fluoride in Synthetic Organic Chemistry

Utilization as Key Building Blocks in Heterocyclic Synthesis

1-Benzofuran-3-sulfonyl fluoride (B91410) serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The benzofuran (B130515) moiety itself is a significant heterocyclic scaffold found in numerous biologically active natural products and pharmaceutical agents. nih.govjocpr.comnih.gov The presence of the sulfonyl fluoride group at the 3-position provides a reactive handle for various chemical transformations, enabling the construction of more complex heterocyclic systems.

Researchers have developed synthetic strategies that utilize 1-benzofuran-3-sulfonyl fluoride and its derivatives to access functionalized furans and benzofurans. semanticscholar.orgresearchgate.net These methods often involve cascade or domino reactions, where a series of bond-forming events occur in a single pot, leading to the efficient assembly of the target heterocycles. semanticscholar.orgresearchgate.net For instance, acid-catalyzed reactions of 2-methylfuran (B129897) with salicyl alcohols followed by oxidation can yield benzofuran-containing building blocks. semanticscholar.orgresearchgate.net

Furthermore, the benzofuran nucleus can be incorporated into larger, fused heterocyclic systems. Methodologies for the annulation of furan (B31954) rings onto cycloalkenones have been developed, leading to the formation of fused furan ring systems. nih.gov This strategy has been extended to the synthesis of substituted benzofurans, which are known for their biological activities. nih.gov The versatility of these approaches highlights the importance of benzofuran-containing building blocks in the synthesis of complex heterocyclic architectures.

A notable application is the synthesis of sulfonyl benzofuran-3-ones from α-sulfonyl o-hydroxyacetophenones. nih.gov This one-pot annulation protocol, mediated by copper(I) iodide, efficiently generates a carbon-oxygen and a carbon-carbon bond. nih.gov

Integration into Modular Synthesis Platforms (e.g., Accelerated SuFEx Click Chemistry)

The sulfonyl fluoride group of this compound makes it an ideal component for modular synthesis, particularly within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govenamine.neteurekalert.org SuFEx, a concept introduced by Sharpless and coworkers, has become a powerful tool for rapidly and reliably connecting molecular modules. nih.goveurekalert.org The reaction's robustness, operational simplicity, and the stability of the resulting linkage make it highly attractive for drug discovery and materials science. nih.govnih.gov

This compound can act as a "SuFExable hub," a key connector for creating diverse functional molecules. nih.gov In a typical SuFEx reaction, the sulfonyl fluoride reacts with a nucleophile, such as an alcohol or an amine, to form a stable sulfonate or sulfonamide linkage, respectively. nih.govcshl.edu

Recent advancements have led to the development of "Accelerated SuFEx Click Chemistry" (ASCC), which enhances the efficiency of the coupling process. nih.gov This improved method often utilizes catalysts like Barton's hindered guanidine (B92328) base (BTMG) in synergy with additives like hexamethyldisilazane (B44280) (HMDS). nih.govcshl.edu This combination allows for lower catalyst loadings and significantly shorter reaction times, often providing products in excellent yields within minutes. nih.govcshl.edu The direct coupling of aryl and alkyl alcohols with SuFExable hubs like this compound is now possible without the need for pre-synthesized silyl (B83357) ether substrates. cshl.edu

Table 1: Examples of Accelerated SuFEx Reactions

Sulfonyl Fluoride Alcohol Catalyst System Reaction Time Yield
8-Quinolinesulfonyl fluoride 3-Dimethylaminophenol (as silyl ether) BTMG Not specified Completion
Aryl sulfonyl fluorides Aryl alcohols BTMG/HMDS 5 min Excellent

This table is illustrative and based on general findings in accelerated SuFEx chemistry. Specific yields for reactions involving this compound would depend on the specific reaction conditions and coupling partner.

Construction of Complex Polycyclic and Fused Ring Systems

The inherent structure of this compound, containing a fused benzene (B151609) and furan ring, makes it a suitable precursor for the construction of more elaborate polycyclic and fused ring systems. wikipedia.org The benzofuran core is a common motif in many natural products and complex organic molecules. nih.govjocpr.com

Synthetic methodologies have been developed to create fused furan ring systems through intramolecular cyclization reactions. nih.gov For example, unsaturated acyloxy sulfone derivatives can undergo intramolecular cyclization upon deprotonation, followed by dehydration and double bond isomerization to yield fused ring furans in good yields. nih.gov This strategy has been successfully applied to the synthesis of polycyclic fused benzofurans. nih.gov

Furthermore, the benzofuran scaffold can be expanded to create larger ring systems. While not directly starting from this compound, strategies for constructing fused seven-membered polycyclic systems often involve intermediates that share structural similarities. chemrxiv.org These methods, such as base-induced ring expansion, provide a pathway to complex architectures like the fused bicyclo[5.3.0]decane skeleton found in some sesquiterpenoids. chemrxiv.org

The fusion of additional aromatic rings to the benzofuran nucleus is another avenue for creating complex polycyclic systems. core.ac.uknih.gov For instance, porphyrins fused with polycyclic aromatic rings, including benzofuran derivatives, have been synthesized to modulate their electronic and optical properties. core.ac.uknih.gov These strategies highlight the potential of using benzofuran-based building blocks to access a wide array of complex, multi-ring structures.

Precursors for Derivatization to Functional Molecules

The reactivity of the sulfonyl fluoride group in this compound allows for its conversion into a wide variety of other functional groups, making it a valuable precursor for the synthesis of diverse functional molecules. enamine.net The sulfonyl fluoride itself is a stable and handleable functional group that can be readily transformed under specific conditions. enamine.neteurekalert.org

As discussed in the context of SuFEx chemistry, the sulfonyl fluoride can be reacted with alcohols and amines to form sulfonates and sulfonamides, respectively. nih.govcshl.edu This provides a straightforward method for introducing the benzofuran moiety into a wide range of molecules, potentially imparting desirable biological or material properties.

Beyond SuFEx reactions, the sulfonyl fluoride can serve as a precursor for other transformations. The development of methods for the synthesis of fluorosulfonyl radicals has opened up new avenues for producing a variety of functionalized sulfonyl fluorides. rsc.org While this research focuses on the synthesis of sulfonyl fluorides, the reactivity of the fluorosulfonyl radical suggests potential for further derivatization.

The benzofuran core itself can also be functionalized. For example, cascade acid-catalyzed reactions can introduce substituents onto the furan or benzene ring, leading to a library of functionalized benzofurans. semanticscholar.orgresearchgate.net The combination of derivatization at the sulfonyl fluoride position and on the benzofuran ring system allows for the creation of a vast chemical space of novel molecules with potential applications in various fields.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-methylfuran
3-Dimethylaminophenol
8-Quinolinesulfonyl fluoride
a-sulfonyl o-hydroxyacetophenones
Barton's hindered guanidine base (BTMG)
Hexamethyldisilazane (HMDS)

Future Research Directions for 1 Benzofuran 3 Sulfonyl Fluoride

Development of Novel and Sustainable Synthetic Routes

The advancement of green chemistry principles in organic synthesis necessitates the development of eco-friendly and efficient methods for producing valuable chemical compounds. rsc.org For 1-Benzofuran-3-sulfonyl fluoride (B91410), future research will likely focus on creating novel and sustainable synthetic pathways that minimize waste, avoid harsh reagents, and utilize renewable starting materials where possible. mdpi.comresearchgate.net

Current strategies for synthesizing sulfonyl fluorides often involve multi-step processes or the use of corrosive reagents. researchgate.netnih.gov A significant area for future research is the development of one-pot syntheses starting from readily available precursors. nih.gov Inspired by recent advancements in sulfonyl fluoride synthesis, potential routes for 1-Benzofuran-3-sulfonyl fluoride could be explored starting from materials like 1-benzofuran-3-sulfonic acid or its salts, utilizing milder fluorinating agents. nih.gov Another promising avenue is the direct C-H fluorosulfonylation of the benzofuran (B130515) ring, which would represent a highly atom-economical approach. organic-chemistry.org

Starting Material TypePotential ReagentsKey Advantages
Sulfonic Acids/SaltsThionyl fluoride, Xtalfluor-E®Milder conditions, use of stable precursors nih.gov
Thiols/DisulfidesPotassium fluoride, NaOCl·5H2OUse of stable substrates, green oxidant researchgate.net
Aryldiazonium SaltsNa2S2O5, SelectfluorBroad functional group tolerance, potential for late-stage functionalization organic-chemistry.org
Boronic AcidsSO2, Selectfluor, Organobismuth catalystHigh yields, wide substrate scope organic-chemistry.org

The use of biomass-derived starting materials to construct the benzofuran core is another key direction for sustainable synthesis. rsc.orgmdpi.com Exploring pathways from compounds like furfural, which can be obtained from renewable resources, could lead to a greener production pipeline for this compound and its derivatives. mdpi.com

Exploration of Unprecedented Reactivity Modes and Transformations

The sulfonyl fluoride group is renowned for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reactions known for their reliability and high efficiency. researchgate.netnih.govmdpi.com A primary focus of future research will be to explore the SuFEx reactivity of this compound with a wide array of nucleophiles. This could lead to the facile synthesis of a diverse library of 3-substituted benzofuran derivatives, including sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Beyond established SuFEx reactions, there is an opportunity to investigate unprecedented transformations. For instance, radical fluorosulfonylation has emerged as a powerful tool for synthesizing sulfonyl fluorides. researchgate.net Investigating the participation of this compound in radical-mediated reactions could unlock novel synthetic pathways.

Another area of exploration is the development of new catalytic systems to activate the S-F bond of this compound, enabling transformations under milder conditions or with enhanced selectivity. This could involve transition-metal catalysis or organocatalysis to modulate its reactivity.

Deeper Mechanistic Understanding through Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. Future research should employ a suite of advanced analytical techniques to probe the intricate details of these reactions.

In-situ spectroscopic methods, such as high-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide real-time information on the formation and consumption of intermediates. nih.gov Mass spectrometry techniques, including Electrospray Ionization (ESI-MS) and Cold Spray Ionization (CSI-MS), are invaluable for detecting transient species and elucidating reaction pathways.

Computational chemistry, specifically Density Functional Theory (DFT) calculations, will play a pivotal role in modeling reaction profiles, predicting transition states, and rationalizing observed reactivity and selectivity. The synergy between experimental and computational studies will be essential for a comprehensive mechanistic understanding.

Analytical TechniqueApplication in Studying this compound Reactions
High-Resolution NMRReal-time monitoring of reactant consumption and product formation, identification of intermediates. nih.gov
In-situ IR SpectroscopyTracking changes in vibrational frequencies to follow bond formation/cleavage.
ESI-MS / CSI-MSDetection of transient intermediates and reaction byproducts.
DFT CalculationsModeling reaction pathways, calculating activation energies, and predicting regioselectivity.

Expansion of Synthetic Utility to New Molecular Scaffolds

The benzofuran core is a common motif in a vast number of biologically active natural products and synthetic pharmaceuticals. nih.govnih.govresearchgate.net The presence of the sulfonyl fluoride handle on the 3-position of the benzofuran ring makes this compound an attractive building block for the synthesis of novel and complex molecular scaffolds. tus.ac.jp

Future research will undoubtedly focus on leveraging the reactivity of this compound to construct libraries of benzofuran derivatives for biological screening. mdpi.commdpi.com The ability to easily introduce a variety of functional groups via SuFEx chemistry opens the door to the rapid generation of molecular diversity. This is particularly relevant for applications in drug discovery, where the benzofuran scaffold has shown promise in areas such as antimicrobial and anticancer research. nih.govmdpi.com

Furthermore, the incorporation of the 1-benzofuran-3-sulfonyl moiety into larger, more complex architectures could lead to the development of new materials with unique photophysical or electronic properties. The inherent stability and reactivity of the sulfonyl fluoride group make it an ideal anchor point for polymer synthesis or surface modification. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzofuran-3-sulfonyl fluoride, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves sulfonation of benzofuran derivatives followed by fluorination. For example, sulfonyl chloride intermediates (e.g., 1-Benzofuran-2-sulfonyl chloride ) can be fluorinated using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous solvents like THF. Optimization requires monitoring reaction temperature (≤40°C to avoid side reactions) and stoichiometric ratios (e.g., 1:1.2 substrate-to-fluorinating agent). Purity is verified via HPLC or GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming the sulfonyl fluoride group (δ ≈ 50–60 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify benzofuran ring protons and carbons .
  • X-ray Crystallography : Single-crystal analysis resolves structural ambiguities, such as bond angles and sulfonyl group orientation .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

Q. How does the sulfonyl fluoride group influence the reactivity of benzofuran derivatives in nucleophilic substitutions?

  • Methodology : The sulfonyl fluoride group acts as a "clickable" electrophile, reacting selectively with thiols or amines under mild conditions. Kinetic studies (e.g., UV-Vis monitoring at 280 nm) compare reactivity with sulfonyl chlorides. Polar aprotic solvents (e.g., DMF) enhance stability, while aqueous conditions may hydrolyze the fluoride .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of this compound in aqueous environments while maintaining bioactivity?

  • Methodology :

  • Stabilization : Use lyoprotectants (e.g., trehalose) in lyophilized formulations or encapsulate in liposomes to limit water exposure .
  • pH Control : Maintain pH 6–7 to slow hydrolysis; monitor via 19F^{19}\text{F} NMR or ion chromatography .
  • Derivatization : Introduce electron-withdrawing substituents (e.g., nitro groups) on the benzofuran ring to reduce electrophilicity of the sulfonyl fluoride .

Q. How can computational modeling predict the regioselectivity of this compound in enzyme inhibition studies?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with serine hydrolases. Focus on binding affinity (ΔG) and hydrogen bonding with catalytic triads .
  • DFT Calculations : Compute Fukui indices to identify electrophilic hotspots on the sulfonyl fluoride group .
  • MD Simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories in explicit solvent .

Q. How should researchers resolve contradictory data on the metabolic stability of this compound in in vitro vs. in vivo models?

  • Methodology :

  • Cross-Validation : Compare liver microsome assays (e.g., human vs. rat) with in vivo pharmacokinetics (plasma t½ measurements). Use isotopically labeled (13C^{13}\text{C}/18O^{18}\text{O}) analogs to track metabolites via LC-MS/MS .
  • Factor Analysis : Apply structural equation modeling (SEM) to isolate variables (e.g., protein binding, CYP450 activity) causing discrepancies .
  • Meta-Analysis : Aggregate data from PubChem and ECHA databases using PRISMA guidelines to identify bias or methodological heterogeneity .

Q. What experimental designs are optimal for assessing the long-term stability of this compound under storage conditions?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with monthly HPLC purity checks. Apply Arrhenius kinetics to extrapolate shelf life .
  • Light Sensitivity : Expose to UV-Vis (300–800 nm) and quantify photodegradation products via GC-MS .
  • Container Compatibility : Test leaching of additives (e.g., plasticizers) from glass vs. polymer vials using ICP-MS .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of this compound in different cell lines?

  • Methodology :

  • Dose-Response Curves : Use Hill slope analysis to compare IC50_{50} values across cell lines (e.g., HEK293 vs. HepG2). Control for cell viability assays (MTT vs. ATP luminescence) .
  • Transcriptomics : Perform RNA-seq to identify cell-specific pathways (e.g., oxidative stress response) influencing toxicity .
  • Batch Effect Correction : Normalize data for variables like passage number and serum lot using ComBat or PCA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.